molecular formula C14H21O4P B8396248 [Ethoxy(4-phenylbutyl)phosphoryl]acetic acid CAS No. 83623-46-5

[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid

Cat. No. B8396248
CAS RN: 83623-46-5
M. Wt: 284.29 g/mol
InChI Key: UAAVIAOFMPTJFS-UHFFFAOYSA-N
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Patent
US04371526

Procedure details

[Ethoxy(4-phenylbutyl)phosphinyl]acetic acid from Example 1(b), is further saponified by heating with excess sodium hydroxide, acidification and recrystallization of the product from tetrahydrofuran/hexane to obtain [hydroxy(4-phenylbutyl)phosphinyl]acetic acid; m.p. 109.5°-110°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:16][C:17]([OH:19])=[O:18])([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:5])C.[OH-].[Na+]>O1CCCC1.CCCCCC>[OH:5][P:4]([CH2:16][C:17]([OH:19])=[O:18])([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.